(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1648841-49-9
VCID: VC2967372
InChI: InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
SMILES: C1=CN2C=C(N=C2C=C1F)CO
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

CAS No.: 1648841-49-9

Cat. No.: VC2967372

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol - 1648841-49-9

Specification

CAS No. 1648841-49-9
Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
IUPAC Name (7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Standard InChI InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Standard InChI Key OKBJBGJMDCVSMP-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=C1F)CO
Canonical SMILES C1=CN2C=C(N=C2C=C1F)CO

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a well-defined heterocyclic compound with established identification parameters. The key identifying information for this compound is summarized in Table 1.

ParameterValue
CAS Number1648841-49-9
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
IUPAC Name(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
PubChem CID105432913

Table 1: Identification parameters of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Structural Features and Characteristics

The compound's structure consists of a fused imidazo[1,2-a]pyridine ring system with two key functional groups: a hydroxymethyl group at the 2-position and a fluorine atom at the 7-position. This unique arrangement contributes to its chemical behavior and potential biological activities. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability and binding affinity to biological targets when compared to non-fluorinated analogs.

The structural representation can be defined through various notations:

Notation TypeRepresentation
SMILESC1=CN2C=C(N=C2C=C1F)CO or OCC1=CN2C=CC(F)=CC2=N1
InChIInChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
InChIKeyOKBJBGJMDCVSMP-UHFFFAOYSA-N

Table 2: Structural notations for (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Physicochemical Properties

The physicochemical properties of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol significantly influence its behavior in various chemical and biological systems. Table 3 summarizes these properties based on computational predictions and experimental data.

PropertyValue
Topological Polar Surface Area (TPSA)37.53
LogP0.9657
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1
Physical StateSolid
Storage RecommendationSealed in dry conditions, 2-8°C

Table 3: Physicochemical properties of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

The moderate LogP value (0.9657) suggests a balanced lipophilicity profile, which may contribute to favorable absorption and distribution characteristics in biological systems. The relatively low number of hydrogen bond donors and acceptors, along with limited rotatable bonds, suggests good oral bioavailability according to Lipinski's rule of five .

Synthesis Methods and Approaches

Final Functionalization and Deprotection

The final step in obtaining (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol often involves the deprotection of an acetate precursor using basic conditions. Potassium hydroxide-catalyzed hydrolysis in methanol has been shown to be effective for converting acetates to the corresponding alcohols in excellent yields . The reaction typically proceeds at room temperature for approximately 4 hours, resulting in the desired hydroxymethyl functionality .

Chemical Reactivity and Transformations

Key Reaction Patterns

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical transformations due to its reactive functional groups. The hydroxymethyl group serves as a versatile handle for further functionalization, while the imidazo[1,2-a]pyridine core can participate in various heterocycle-specific reactions.

Common transformations include:

  • Oxidation of the hydroxymethyl group to aldehyde or carboxylic acid

  • Substitution reactions converting the hydroxyl to other functional groups

  • Coupling reactions utilizing the hydroxyl group as a nucleophile

  • Electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring

Influence of Fluorine Substitution

The fluorine atom at the 7-position significantly influences the compound's reactivity and properties. Fluorine substitution typically:

  • Enhances metabolic stability by blocking potential sites of oxidative metabolism

  • Alters the electronic properties of the aromatic system

  • Improves binding affinity to target proteins through electronegativity effects

  • Influences the lipophilicity and membrane permeability of the molecule

These effects make fluorinated imidazo[1,2-a]pyridine derivatives particularly interesting for medicinal chemistry applications, where subtle electronic and steric modifications can dramatically impact biological activity .

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